![molecular formula C8H11NO6S3 B2770673 Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 214532-29-3](/img/structure/B2770673.png)
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate is an organic compound with the molecular formula C8H11NO6S3 and a molecular weight of 313.37 g/mol This compound contains a thiophene ring substituted with a carboxylate group and a bis(methylsulfonyl)amino group
Mechanism of Action
Target of Action
The primary targets of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate are currently unknown. Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The compound has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, and a boiling point of 428.3±55.0 °C . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking.
Result of Action
As a thiophene derivative, it may have potential anticancer, anti-inflammatory, and antimicrobial effects , but the specific results of its action require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in organic solvents like toluene, acetonitrile, and ethanol . This solubility profile may affect its distribution in biological systems.
Preparation Methods
The synthesis of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with bis(methylsulfonyl)amine under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, the compound could be explored for its therapeutic potential in treating various diseases. Additionally, in industry, it may be utilized in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate can be compared with other similar compounds, such as Methyl 3-sulfonyl amino-2-thiophenecarboxylate While both compounds contain a thiophene ring and a sulfonyl group, the presence of the bis(methylsulfonyl)amino group in this compound makes it unique
Properties
IUPAC Name |
methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S3/c1-15-8(10)7-6(4-5-16-7)9(17(2,11)12)18(3,13)14/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHYFRBXBMBHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(S(=O)(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2770590.png)
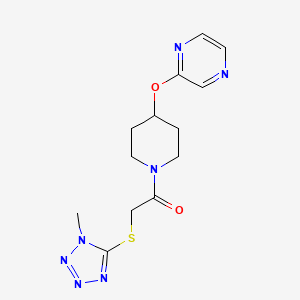
![5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2770595.png)
![N-(1-cyanocyclopentyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2770596.png)
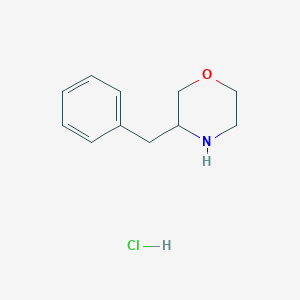
![3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2770598.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770603.png)
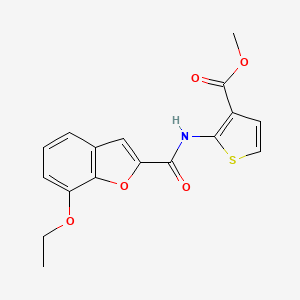

![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)
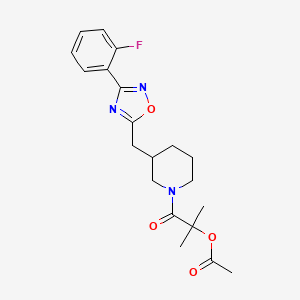
![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2770608.png)
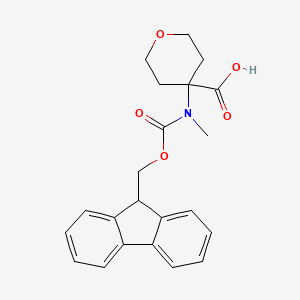
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)
